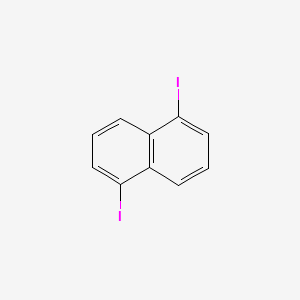

1,5-Diiodonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRJPQOLRHRVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396638 | |

| Record name | 1,5-diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27715-44-2 | |

| Record name | 1,5-Diiodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,5-Diiodonaphthalene from Naphthalene-1,5-diol

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for producing 1,5-diiodonaphthalene, a valuable building block in organic synthesis, starting from naphthalene-1,5-diol. The synthesis is a multi-step process, primarily involving the conversion of the diol to 1,5-diaminonaphthalene via the Bucherer reaction, followed by a double Sandmeyer reaction to introduce the iodine atoms. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its rigid naphthalene core and the presence of two reactive iodine atoms at the 1 and 5 positions make it an ideal precursor for cross-coupling reactions, enabling the construction of complex molecular architectures. The synthesis from the readily available naphthalene-1,5-diol presents a practical and scalable route to this important molecule. This guide will detail a robust two-step synthetic sequence, providing expert insights into the critical parameters of each reaction to ensure a successful and safe laboratory execution.

Synthetic Strategy: A Two-Step Approach

The direct iodination of naphthalene-1,5-diol is challenging in terms of regioselectivity and can lead to a mixture of products. A more controlled and reliable method involves the initial conversion of the hydroxyl groups to amino groups, followed by the replacement of the amino groups with iodine. This two-step strategy, outlined below, leverages well-established and high-yielding chemical transformations.

Caption: Simplified mechanism of the Bucherer reaction.

Materials and Methods

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| Naphthalene-1,5-diol | C₁₀H₈O₂ | 160.17 | 259-261 | - | Irritant |

| Ammonia (aq) | NH₃ | 17.03 | - | - | Corrosive, Toxic |

| Ammonium bisulfite | (NH₄)HSO₃ | 99.11 | - | - | Corrosive, Irritant [1][2][3] |

| Sodium hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive |

Experimental Protocol

-

Reaction Setup: In a high-pressure autoclave, combine naphthalene-1,5-diol (1.0 eq), a concentrated aqueous solution of ammonia (7.5 eq), and an aqueous solution of ammonium bisulfite (0.5 eq).

-

Reaction Conditions: Seal the autoclave and heat the mixture to 155 °C with constant stirring. Maintain this temperature for 4 hours. [3]3. Work-up: Cool the reaction mixture to 70 °C. Add a 50% aqueous solution of sodium hydroxide (1.6 eq) and continue stirring for an additional hour.

-

Isolation: The product, 1,5-diaminonaphthalene, will precipitate out of the solution. Isolate the solid by filtration and wash it thoroughly with hot water (70 °C).

-

Drying: Dry the isolated solid under vacuum to obtain the final product. An expected yield of approximately 86% can be achieved. [3]

Expert Insights

-

Choice of Reagents: The use of ammonium bisulfite is crucial as it facilitates the nucleophilic attack of ammonia. The excess of ammonia drives the equilibrium towards the formation of the diamine.

-

Reaction Conditions: The high temperature and pressure are necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate. The use of an autoclave is mandatory for safety.

-

Work-up: The addition of sodium hydroxide helps to neutralize the reaction mixture and further precipitate the product. Washing with hot water is effective in removing any unreacted starting material and inorganic salts.

Part 2: Synthesis of this compound via the Sandmeyer Reaction

The second step involves the conversion of the amino groups of 1,5-diaminonaphthalene to iodo groups using the Sandmeyer reaction. This reaction proceeds through the formation of a bis-diazonium salt intermediate. [4][5][6][7][8]

Reaction Mechanism: Diazotization and Iodide Substitution

The Sandmeyer reaction is a two-part process. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. [9][10][11][12]Then, this highly reactive intermediate is treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the diazonium group (which is released as nitrogen gas) to form the aryl iodide. [4][5][6][7][8]

Caption: Workflow for the Sandmeyer iodination of 1,5-Diaminonaphthalene.

Materials and Methods

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1,5-Diaminonaphthalene | C₁₀H₁₀N₂ | 158.20 | 185-187 | - | Toxic, Irritant |

| Sodium nitrite | NaNO₂ | 69.00 | 271 | >320 (dec.) | Oxidizer, Toxic [13][14][15][16][17] |

| Hydrochloric acid (conc.) | HCl | 36.46 | -114 | -85 | Corrosive |

| Potassium iodide | KI | 166.00 | 681 | 1330 | Irritant |

Experimental Protocol

-

Diazotization:

-

Suspend 1,5-diaminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature does not exceed 5 °C. [9][10][11][12] * Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the bis-diazonium salt.

-

-

Iodide Substitution:

-

In a separate flask, prepare a solution of potassium iodide (2.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete substitution.

-

-

Work-up and Purification:

-

The crude this compound will precipitate as a solid. Isolate the solid by filtration.

-

Wash the solid with water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate mixture). [2][3][18]

-

Expert Insights and Safety Precautions

-

Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical. At higher temperatures, the diazonium salt is unstable and can decompose, potentially leading to the formation of phenols and other byproducts, and in some cases, an explosion hazard. [9][10][11][12]* Handling Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. Therefore, they should always be prepared in situ and used immediately in the subsequent reaction. Adherence to strict safety protocols, including the use of a blast shield, is highly recommended.

-

Potential Side Reactions: Incomplete diazotization or side reactions of the diazonium salt can lead to the formation of mono-iodinated or hydroxylated byproducts. Azo coupling reactions can also occur, leading to colored impurities. [19]Careful control of stoichiometry and temperature is key to minimizing these side reactions.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be characteristic of the 1,5-disubstituted naphthalene ring system. |

| ¹³C NMR | The spectrum will show characteristic signals for the aromatic carbons. The carbons directly attached to the iodine atoms will be significantly shifted upfield due to the heavy atom effect (typically around 90-100 ppm). [14] |

| IR Spectroscopy | The spectrum will be dominated by aromatic C-H and C=C stretching vibrations. The C-I stretching vibration is typically observed in the far-infrared region (around 500-600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (379.97 g/mol ). Characteristic fragmentation patterns may include the loss of one or both iodine atoms. [20][21][22][23] |

Conclusion

The synthesis of this compound from naphthalene-1,5-diol is a robust and reliable process when executed with a clear understanding of the underlying chemistry and with strict adherence to safety protocols. The two-step approach, involving the Bucherer reaction followed by a double Sandmeyer reaction, provides a high-yielding route to this valuable synthetic intermediate. This guide has provided detailed experimental procedures, mechanistic insights, and practical advice to enable researchers to successfully and safely perform this synthesis in a laboratory setting.

References

- Hazardous Substance Fact Sheet: Ammonium Bisulfite. New Jersey Department of Health. [URL: nj.gov/health/eoh/rtkweb/documents/fs/0090.pdf]

- Synthesis of 1,5-diaminonaphthalene. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-5-diaminonaphthalene/]

- Bucherer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bucherer_reaction]

- Safety Data Sheet: Sodium nitrite. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8604-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTYwMjB8YXBwbGljYXRpb24vcGRmfGg1Ny9oYWMvODk4NTU1MTY2NzIzMC5wZGYvU0RCLTg2MDQtR0ItRU4ucGRm]

- Safety Data Sheet: sodium nitrite. Chemos GmbH & Co.KG. [URL: https://www.chemos.

- Bucherer Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Aromatic_Amines/23.11%3A_The_Bucherer_Reaction]

- ICSC 1120 - SODIUM NITRITE. ILO and WHO. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1120&p_version=2]

- Bucherer Reaction. Name Reactions in Organic Synthesis. [URL: https://www.synarchive.com/named-reactions/bucherer-reaction]

- Why is Diazotization done at Low Temperature. Vedantu. [URL: https://www.vedantu.com/question-answer/why-is-diazotization-done-at-low-temperature-class-12-chemistry-jee-main-cbse-5fbe6b3a35739f382a33f4a0]

- The Bucherer Reaction: From Naphthylamine to Naphthol. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Bucherer_Reaction]

- Safety Data Sheet sodium nitrite. Valudor Products. [URL: https://www.valudor.com/wp-content/uploads/2020/07/Sodium-Nitrite-SDS.pdf]

- Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. [URL: https://www.reddit.

- SAFETY DATA SHEET - Ammonium bisulfite, 45 percent solution, reagent. Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/A1145.pdf]

- Diazotization Reaction Mechanism. Unacademy. [URL: https://unacademy.

- Sandmeyer Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?. Quora. [URL: https://www.quora.

- Why should the temperature be maintained at 0–5 °C in a diazotisation?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01633]

- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Bucherer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bucherer_reaction]

- Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. ResearchGate. [URL: https://www.researchgate.net/publication/236168015_Synthesis_of_15-diaminonaphthalene_by_electrochemical_reduction]

- Fragmentation (mass spectrometry). Wikipedia. [URL: https://en.wikipedia.

- Sandmeyer reaction. Grokipedia. [URL: https://grokipedia.org/Sandmeyer_reaction]

- Purification by Recrystallization. CUNY. [URL: https://www.qc.cuny.

- Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- mass spectra - fragmentation patterns. Chemguide. [URL: https://www.chemguide.co.

- How to set-up a flash chromatography silica column and actually succeed at separation. chem.ucla.edu. [URL: http://www.chem.ucla.edu/~bacher/General/column/flash_column.html]

- Sandmeyer reaction. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Sandmeyer%20reaction.pdf]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- Mass Spectrometry Fragmentation Part 1. YouTube. [URL: https://www.youtube.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- The double nature of 1,5-diaminonaphthalene as matrix-assisted laser desorption/ionization matrix: some experimental evidence of the protonation and reduction mechanisms. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21960410/]

- The Bucherer Reaction: From Naphthylamine to Naphthol. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Bucherer_Reaction]

- Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8478426/]

- Infrared Spectroscopy. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Infrared_Spectroscopy_and_Mass_Spectrometry/12.02%3A_Infrared_Spectroscopy]

- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6358172/]

- Sandmeyer Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content. Google Patents. [URL: https://patents.google.

- ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. ResearchGate. [URL: https://www.researchgate.

- Infrared Ion Spectroscopy: An Analytical Tool for the Study of Metabolites. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5726410/]

- 11.2: Infrared (IR) Spectroscopy. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/11%3A_Spectroscopy/11.2%3A_Infrared_(IR)_Spectroscopy]

- Sandmeyer Reaction Mechanism. BYJU'S. [URL: https://byjus.com/chemistry/sandmeyer-reaction/]

Sources

- 1. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. byjus.com [byjus.com]

- 9. compoundchem.com [compoundchem.com]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. spectrabase.com [spectrabase.com]

- 15. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. bhu.ac.in [bhu.ac.in]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

1,5-diiodonaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,5-diiodonaphthalene, a key organoiodine compound with significant potential in organic synthesis and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental endeavors.

Core Compound Identification and Properties

This compound is a symmetrically substituted aromatic compound. Its structure, characterized by two iodine atoms at the C1 and C5 positions of the naphthalene ring, imparts unique reactivity and physical properties that are of considerable interest in various chemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 27715-44-2 | [1][2][3] |

| Molecular Formula | C₁₀H₆I₂ | [1][2] |

| Molecular Weight | 379.96 g/mol | [1][2] |

| Melting Point | 147 °C | [4] |

| Boiling Point | 384.2 ± 15.0 °C (Predicted) | [4] |

| Density | 2.265 ± 0.06 g/cm³ (Predicted) | [4] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound typically proceeds from precursors such as 1,5-diaminonaphthalene or 1,5-dinitronaphthalene. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

A common and effective method involves the diazotization of 1,5-diaminonaphthalene followed by a Sandmeyer-type reaction with an iodide source. This classical approach offers a reliable pathway to introduce iodine atoms onto the naphthalene core.

Experimental Protocol: Synthesis via Diazotization of 1,5-Diaminonaphthalene

Objective: To synthesize this compound from 1,5-diaminonaphthalene.

Materials:

-

1,5-Diaminonaphthalene

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask surrounded by an ice bath, dissolve 1,5-diaminonaphthalene in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). The temperature should be maintained between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirring mixture. The rate of addition should be controlled to keep the temperature below 5 °C to ensure the stability of the resulting bis(diazonium) salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, prepare a concentrated aqueous solution of potassium iodide.

-

Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The reaction mixture is often warmed gently after the initial addition to drive the reaction to completion.

-

-

Work-up and Isolation:

-

The crude product, which often precipitates from the reaction mixture, is collected by filtration.

-

The collected solid is washed with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine.

-

The crude product is then dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a dilute solution of sodium bicarbonate or sodium hydroxide to remove any acidic impurities, followed by a final wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Diagram 1: Synthesis Workflow of this compound

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1,5-Diiodonaphthalene

Introduction: The Significance of Halogenated Naphthalenes in Supramolecular Chemistry

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, materials science, and organic electronics. The strategic introduction of halogen atoms, particularly iodine, onto this scaffold dramatically alters its electronic and steric properties. 1,5-Diiodonaphthalene is a molecule of significant interest due to the potential of its iodine substituents to act as powerful halogen bond donors. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for designing advanced materials where directional, non-covalent interactions are key to function.

This technical guide provides a comprehensive overview of the essential methodologies required to determine and analyze the crystal structure of this compound. We will delve into the chemical synthesis, the art and science of single-crystal growth, and the principles and practice of single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate these results but also to adapt these techniques for novel molecular systems. The central theme is the exploration of the weak intermolecular forces, specifically I···I and I···π halogen bonds, that govern the crystal packing of this seemingly simple yet elegant molecule.[1][2]

Part 1: Synthesis of this compound via Sandmeyer Reaction

The synthesis of this compound can be efficiently achieved from its corresponding diamine precursor, 1,5-diaminonaphthalene.[3] The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable route to replace amino groups with halides via a diazonium salt intermediate.[4][5][6] This process is particularly effective for introducing iodine, as it does not strictly require a copper catalyst.[6]

The causality for this synthetic choice rests on the commercial availability of 1,5-diaminonaphthalene and the high-yielding, well-documented nature of the diazotization-iodination sequence.

Experimental Protocol: Synthesis

Step 1: Diazotization of 1,5-Diaminonaphthalene

-

In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 1,5-diaminonaphthalene (1 equivalent) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0–5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.[5]

-

Prepare a solution of sodium nitrite (2.2 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent the decomposition of the diazonium salt and the release of nitrogen gas.[7]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the bis-diazonium salt. The completion of diazotization can be confirmed by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[5]

Step 2: Iodination

-

In a separate beaker, dissolve potassium iodide (2.5-3 equivalents) in a minimal amount of water.

-

Slowly and carefully add the cold bis-diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. This step should be performed in a well-ventilated fume hood, as it results in the vigorous evolution of nitrogen gas.

-

The aryl radical, formed upon N₂ loss, abstracts an iodine atom from the iodide salt to form the desired this compound, which precipitates as a dark solid.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

-

To remove any potential phenolic byproducts, wash the solid with a 5% aqueous sodium thiosulfate solution until the filtrate is colorless, followed by another wash with water.

-

Dry the crude product in a desiccator.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation, which will also be used for single-crystal growth.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging and critical step in structure determination. The goal is to encourage slow molecular self-assembly into a perfectly ordered lattice. For this compound, sublimation is a documented and effective method.[1]

Causality: Sublimation works best for compounds that are thermally stable and have a sufficiently high vapor pressure below their melting point (147 °C for this compound).[8] This solvent-free method avoids potential incorporation of solvent molecules into the crystal lattice, yielding very pure crystals.

Experimental Protocol: Sublimation

-

Place a small amount (20-50 mg) of purified this compound at the bottom of a sublimation apparatus.

-

Assemble the apparatus, including the cold finger, and connect it to a vacuum line.

-

Evacuate the system slowly to a pressure of 0.1-1 mmHg.

-

Once under a stable vacuum, begin circulating a coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the apparatus using a sand bath or heating mantle. The temperature should be carefully controlled to be just below the melting point, allowing the compound to vaporize without melting.

-

Over several hours to days, the vaporized compound will deposit on the cold finger's surface, forming single crystals. The slow rate of deposition is key to growing larger, well-defined crystals.

-

Once suitable crystals have formed, turn off the heat and allow the apparatus to cool completely to room temperature before slowly reintroducing air and collecting the crystals.

Part 3: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the atomic-level structure of a crystalline solid.[9] It relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern, which can be mathematically decoded to generate a three-dimensional model of the electron density, and thus the atomic positions.

Experimental Protocol: Data Collection and Structure Refinement

Step 1: Crystal Mounting and Screening

-

Under a microscope, select a well-formed, single crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically to ~100-223 K). The data for this compound was collected at 223 K.[1]

-

Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to higher resolution data and reduces radiation damage to the crystal.

-

Perform an initial screening on the diffractometer to confirm the crystal's quality and to determine the unit cell parameters and crystal system.

Step 2: Data Collection

-

A modern diffractometer, such as a Bruker SMART CCD area-detector, is used to collect the diffraction data.[1]

-

A full sphere of data is collected by rotating the crystal through a series of angles, capturing diffraction images at each increment.

-

The instrument software automatically integrates the raw diffraction spots to generate a reflection file containing the intensity and position (h,k,l indices) of each reflection.

Step 3: Structure Solution and Refinement

-

The collected data is processed, which includes corrections for absorption effects. For a compound containing heavy atoms like iodine, an absorption correction (e.g., multi-scan using SADABS) is critical for accuracy.[1]

-

The structure is solved using direct methods (e.g., with SHELXS97), which use statistical phase relationships to generate an initial electron density map.[1]

-

This initial model is then refined using full-matrix least-squares methods (e.g., with SHELXL97).[1] This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

-

The final model is validated by checking metrics like the R-factor, goodness-of-fit (S), and the residual electron density map.

Diagram: Crystal Structure Analysis Workflow

Caption: The experimental workflow for single-crystal X-ray diffraction.

Part 4: Results and Discussion

The analysis of this compound reveals a planar molecule that crystallizes in the orthorhombic, chiral space group P2₁2₁2₁.[1] Although the molecule itself is achiral, the packing arrangement in the crystal lattice results in a chiral space group.[1]

Crystallographic Data Summary

| Parameter | Value[1] |

| Chemical Formula | C₁₀H₆I₂ |

| Formula Weight | 379.95 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0211 (5) |

| b (Å) | 11.5366 (8) |

| c (Å) | 12.1874 (8) |

| Volume (ų) | 987.17 (12) |

| Z | 4 |

| Temperature (K) | 223 (2) |

| R-factor (R₁) | 0.033 |

| wR₂ | 0.077 |

| Goodness-of-fit (S) | 1.09 |

Molecular Geometry

The naphthalene skeleton is essentially planar, as expected for an aromatic system. The C–I bond lengths are in the range of 2.090–2.103 Å.[1] This is slightly shorter than the C–I bonds in the sterically strained 1,8-diiodonaphthalene, highlighting the relief of steric repulsion in the 1,5-isomer.[1]

Supramolecular Architecture: Halogen Bonding in Focus

The most insightful aspect of the crystal structure is the network of intermolecular interactions that dictate the packing. The molecules are arranged in a "T-shaped" or "edge-to-face" mode, a common motif for aromatic systems.[1][2] This arrangement is stabilized by a combination of weak, non-bonding intermolecular interactions involving the iodine atoms.

Key Intermolecular Contacts

| Interaction Type | Atoms Involved | Distance (Å)[1] |

| Type II Halogen Bond | I1 ··· I2' | 3.291 (8) |

| Halogen-π Interaction | I2 ··· C6' | 3.508 (9) |

-

I···I Interaction: An intermolecular contact of 3.291 Å is observed between iodine atoms of adjacent molecules.[1] This distance is significantly shorter than the sum of the van der Waals radii of two iodine atoms (~3.96 Å), providing clear evidence of a halogen bond. This specific interaction is classified as a Type II halogen bond, characterized by C–I···I angles of approximately 90° and 180°, which maximizes the interaction between the electrophilic σ-hole on one iodine atom and the nucleophilic equatorial belt of the other.

-

I···π Interaction: A contact distance of 3.508 Å is found between an iodine atom (I2) and a carbon atom (C6) of the aromatic ring of a neighboring molecule.[1] This represents a C–I···π halogen bond, where the electrophilic tip of the iodine atom is attracted to the electron-rich π-system of the adjacent naphthalene core.

These directional halogen bonds are the primary organizing forces in the crystal lattice, guiding the molecules into the observed T-shaped packing arrangement. Understanding these interactions is crucial for crystal engineering, as they can be exploited to design new materials with tailored solid-state structures and properties.

Diagram: Intermolecular Interactions

Caption: Schematic of key intermolecular halogen bonds in the crystal lattice.

Conclusion

This guide has outlined the complete pathway for the structural elucidation of this compound, from chemical synthesis to the final analysis of its supramolecular architecture. The crystal structure reveals a molecule governed by a network of weak but highly directional I···I and I···π halogen bonds, which collectively dictate the solid-state packing. The protocols and rationale presented herein serve as a robust framework for researchers in chemistry and materials science, providing the necessary tools to investigate and understand the intricate world of molecular crystals. This knowledge is fundamental to the rational design of next-generation functional materials, where control over non-covalent interactions is the key to unlocking novel properties.

References

-

Novak, I. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2726. Available at: [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]

-

PubChem. (n.d.). 1,8-Diiodonaphthalene. Available at: [Link]

-

Wikipedia. (2023). 1,5-Diaminonaphthalene. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

Charles Sturt University Research Output. (2007). This compound. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,5-diaminonaphthalene. Available at: [Link]

-

SERC Carleton. (2018). Single-crystal X-ray Diffraction. Available at: [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 1,5-Diaminonaphthalene Via Electrochemical C,H-Amination of Naphthalene. Available at: [Link]

Sources

- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Khan Academy [khanacademy.org]

- 8. This compound CAS#: 27715-44-2 [m.chemicalbook.com]

- 9. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Solubility of 1,5-Diiodonaphthalene in Organic Solvents

Abstract

1,5-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon with significant potential in organic synthesis, materials science, and as a building block in drug development. A critical physicochemical property governing its utility is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for understanding, predicting, and determining the solubility of this compound. While quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary tools to approach its dissolution characteristics systematically. We will delve into the molecular factors influencing solubility, present detailed experimental protocols for its determination, offer a comparative analysis with related naphthalene derivatives, and discuss the implications of its solubility in various research and development applications.

Introduction: The Significance of Solubility for this compound

This compound (C₁₀H₆I₂) is a solid aromatic compound characterized by a naphthalene core substituted with two iodine atoms at the 1 and 5 positions. Its melting point is approximately 147°C[1]. The iodine substituents make it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions and the formation of complex organic architectures. The solubility of this compound in a given organic solvent is a fundamental parameter that dictates its reactivity, purification, and formulation. In drug development, solubility is a key determinant of a compound's bioavailability. For materials science applications, controlling solubility is crucial for processes like crystal engineering and thin-film deposition.

This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the solubility of this compound and to offer practical, field-proven methodologies for its assessment.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, a largely nonpolar molecule, its solubility is primarily influenced by London dispersion forces.

Molecular Structure and Polarity

The naphthalene core is inherently nonpolar. The two iodine atoms, while electronegative, are large and polarizable. The symmetrical substitution in the 1,5-positions results in a molecule with a low overall dipole moment. Consequently, this compound is expected to be poorly soluble in polar solvents like water and more soluble in nonpolar or moderately polar organic solvents.

Intermolecular Forces and Crystal Lattice Energy

The dissolution of a crystalline solid like this compound involves overcoming the crystal lattice energy, which is the energy holding the molecules together in the solid state. The crystal structure of this compound reveals that the molecules are planar and packed in a T-shaped edge-to-face mode, held together by weak iodine-iodine and iodine-pi non-bonding intermolecular interactions[2]. Solvents that can effectively disrupt these interactions through stronger solute-solvent interactions will be more effective at dissolving the compound.

Predictive Models for Solubility

While experimental determination is the gold standard, several theoretical models can provide valuable predictions of solubility.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This group-contribution method can predict activity coefficients in non-ideal liquid mixtures based on the functional groups present in the molecules[5]. This model can be a powerful tool for predicting the solubility of this compound in a wide range of solvents, provided the necessary group interaction parameters are available.

Comparative Solubility of Related Naphthalene Derivatives

In the absence of direct quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable insights.

| Compound | Structure | Reported Solubility | Reference |

| 2,6-Diiodonaphthalene | Two iodine atoms on the naphthalene core | Soluble in dichloromethane and chloroform.[6] | [6] |

| 1,5-Dinitronaphthalene | Two nitro groups instead of iodine | Soluble in ethyl acetate, acetone, benzene, and toluene. | [7] |

| 1,5-Diaminonaphthalene | Two amino groups instead of iodine | Soluble in benzene and ethanol. | [8] |

| 1,5-Dihydroxynaphthalene | Two hydroxyl groups instead of iodine | Soluble in polar organic solvents like ethanol, acetone, and ether.[9][10] | [9][10] |

This comparative data suggests that nonpolar to moderately polar organic solvents are likely to be the most effective for dissolving this compound. The higher polarity of the dinitro, diamino, and dihydroxy derivatives leads to solubility in more polar organic solvents. Given the similarity in polarity to 2,6-diiodonaphthalene, solvents like dichloromethane and chloroform are expected to be good candidates for dissolving this compound.

Experimental Determination of Solubility

For any research involving this compound, the experimental determination of its solubility in the chosen solvent system is crucial. The following section provides detailed protocols for two widely accepted methods.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials containing a known volume of the organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For early-stage drug discovery and materials screening, HTS methods for determining kinetic solubility are often employed. These methods are faster and require less material.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is detected, typically by nephelometry (light scattering) or turbidimetry.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

-

Compound Addition: Add small aliquots of the this compound stock solution to the buffer-filled wells.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Diagram of the HTS Kinetic Solubility Workflow:

Caption: High-throughput screening workflow for kinetic solubility determination.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in a given solvent system:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, nonpolar and weakly polar solvents are expected to be most effective. A systematic screening of solvents with varying polarities is recommended.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of this compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, therefore, different solubilities. While there is no extensive literature on the polymorphism of this compound, it is a factor to consider, especially in drug development.

Practical Applications and the Role of Solubility

The solubility of this compound is a critical parameter in its various applications:

-

Organic Synthesis: As a reactant, its solubility determines the choice of reaction solvent and can influence reaction rates and yields. For purification by recrystallization, a solvent system with moderate solubility at room temperature and high solubility at elevated temperatures is required.

-

Materials Science and Crystal Engineering: The controlled crystallization of this compound, which is dependent on its solubility, can be used to create materials with specific optical or electronic properties. The iodine atoms can participate in halogen bonding, a directional intermolecular interaction that is increasingly used in the design of supramolecular assemblies. The solubility of the building blocks is a key factor in controlling the self-assembly process.

-

Drug Development: In the context of medicinal chemistry, if this compound is part of a larger drug molecule, its inherent solubility characteristics will contribute to the overall solubility of the final compound, impacting its absorption and bioavailability.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents remains to be comprehensively documented in the scientific literature, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this crucial physicochemical property. By applying the principles of intermolecular forces, leveraging predictive models, and employing standardized experimental protocols such as the shake-flask method, scientists can effectively work with this compound in their research and development endeavors. A thorough understanding of its solubility is paramount to unlocking the full potential of this versatile molecule in organic synthesis, materials science, and drug discovery.

References

-

Novak, I. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4698. Available at: [Link]

-

Solubility of Things. (n.d.). 1,5-Dinitronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,5-Dinitronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diaminonaphthalene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

-

SCM. (n.d.). Using the UNIFAC program. Retrieved from [Link]

Sources

- 1. This compound CAS#: 27715-44-2 [m.chemicalbook.com]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2,6-Diiodonaphthalene (EVT-434515) | 36316-88-8 [evitachem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

Introduction: Mapping the Thermodynamic Landscape of a Key Building Block

An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Diiodonaphthalene

This compound is a halogenated polycyclic aromatic hydrocarbon of significant interest to researchers in materials science and organic synthesis. Its symmetric, rigid structure makes it a valuable precursor for the synthesis of novel organic semiconductors, polymers, and complex molecular architectures. A comprehensive understanding of its thermodynamic properties is paramount for the practical application of this compound, governing everything from purification and process scale-up to the computational modeling of its behavior in advanced materials.

This guide addresses the current state of knowledge regarding the thermodynamic properties of this compound. A review of the scientific literature reveals a notable scarcity of experimentally determined data for key parameters such as the enthalpy of sublimation and formation. Therefore, this document serves a dual purpose: to consolidate the known physical properties and, more importantly, to provide a detailed, field-proven framework for the experimental determination and computational estimation of its core thermodynamic characteristics. For drug development professionals and scientists, this guide is intended to be a roadmap for filling critical knowledge gaps and enabling more precise control over the application of this versatile molecule.

Known and Predicted Physical Properties

The foundational physical properties of this compound are summarized below. It is critical to note that while the melting point is experimentally verified, other key values like the boiling point are derived from computational predictions, underscoring the need for rigorous experimental validation.

| Property | Value | Unit | Data Type | Reference(s) |

| Molecular Formula | C₁₀H₆I₂ | - | - | - |

| Molecular Weight | 379.96 | g/mol | Calculated | - |

| Melting Point | 147 | °C | Experimental | |

| Boiling Point | 384.2 ± 15.0 | °C | Predicted | |

| Density | 2.265 ± 0.06 | g/cm³ | Predicted | |

| Enthalpy of Sublimation (ΔHsub) | Not Available | kJ/mol | - | - |

| Enthalpy of Formation (ΔHf°) | Not Available | kJ/mol | - | - |

| Heat Capacity (Cp) | Not Available | J/(mol·K) | - | - |

Section 1: Vapor Pressure and Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub), the energy required for a substance to transition directly from a solid to a gas, is a critical parameter for purification via sublimation and for calculating the lattice energy of the crystal.[1] It is determined by measuring the compound's vapor pressure as a function of temperature.

Causality and Method Selection: The Knudsen Effusion Technique

For organic solids with low volatility, such as this compound, the Knudsen effusion mass-loss technique is the gold standard for accurately measuring low vapor pressures (typically in the range of 10⁻³ to 1 Pa).[2][3] The method's authority stems from its direct relationship between a measured rate of mass loss and the equilibrium vapor pressure, governed by the Hertz-Knudsen equation.

The core principle is that a sample held in a sealed container (a Knudsen cell) at a constant temperature will establish an equilibrium vapor pressure. If a small, well-defined orifice is present, molecules will effuse into a high-vacuum environment at a rate proportional to that pressure. By measuring the mass loss over time, the vapor pressure can be calculated. This experimental value, when measured at several temperatures, allows for the determination of the enthalpy of sublimation via the Clausius-Clapeyron equation.[3]

Experimental Protocol: Knudsen Effusion Mass-Loss Measurement

This protocol describes a self-validating system for the determination of vapor pressure.

-

System Calibration (Trustworthiness Pillar):

-

Prior to sample analysis, the apparatus must be calibrated using a certified reference material with a well-documented vapor pressure, such as benzoic acid.

-

Run the full experimental procedure with the reference material. The calculated vapor pressures must fall within the accepted literature values to validate the performance of the vacuum system, temperature control, and balance. This step ensures the integrity of all subsequent measurements.

-

-

Sample Preparation:

-

Ensure the this compound sample is of high purity (e.g., >95%), as volatile impurities would erroneously increase the measured mass loss rate. Purification by recrystallization or sublimation may be necessary.

-

Load approximately 5-20 mg of the crystalline sample into the Knudsen cell.

-

-

Experimental Procedure:

-

Place the loaded Knudsen cell into the thermostatted chamber of the apparatus.

-

Evacuate the system to a high vacuum (e.g., < 10⁻⁴ Pa). Causality: A high vacuum is critical to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter. This prevents intermolecular collisions outside the orifice, a core assumption of the method.[4]

-

Set the desired temperature for the first measurement. Allow the system to equilibrate for at least 1-2 hours to ensure isothermal conditions within the cell. Causality: Precise and stable temperature control is the most critical experimental variable, as vapor pressure is exponentially dependent on temperature.

-

Measure the mass of the cell continuously using a high-precision microbalance. Record mass as a function of time for a period sufficient to establish a stable, linear rate of mass loss ( dm/dt ).

-

-

Data Acquisition and Analysis:

-

Repeat Step 3 for a series of temperatures (e.g., in 5 K increments) over a range that yields measurable mass loss rates.

-

For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation:

Where:-

dm/dt is the steady-state rate of mass loss ( kg/s ).

-

A_o is the area of the effusion orifice (m²).

-

W_c is the Clausing correction factor (dimensionless, accounts for orifice geometry).

-

R is the universal gas constant (8.314 J/(mol·K)).

-

T is the absolute temperature (K).

-

M is the molar mass of this compound (0.37996 kg/mol ).

-

-

-

Derivation of Sublimation Enthalpy:

-

Plot ln(P) versus 1/T. The data should form a straight line.

-

The standard molar enthalpy of sublimation (ΔH°sub) is derived from the slope of this line according to the Clausius-Clapeyron equation:

-

Visualization: Knudsen Effusion Workflow

The logical flow of the Knudsen effusion experiment is depicted below.

Section 2: Enthalpy of Formation

The standard molar enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability.

Causality and Method Selection: Combustion Calorimetry

For organic compounds like this compound, the most established method for determining ΔHf° is static-bomb combustion calorimetry .[3] The experiment does not measure the enthalpy of formation directly. Instead, it precisely measures the energy of combustion (ΔUc). This value is then used within a thermodynamic cycle based on Hess's Law to calculate the enthalpy of formation. The high energy release upon combustion allows for a precise and reliable measurement.

Experimental Protocol: Static-Bomb Combustion Calorimetry

-

Calorimeter Calibration:

-

Sample Preparation:

-

A pellet of this compound (approx. 0.5 - 1.0 g) is weighed with high precision.

-

The pellet is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned to contact the sample.

-

A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states (e.g., H₂O(l)).

-

-

Combustion:

-

The bomb is sealed and pressurized with high-purity oxygen (e.g., to 30 atm). Causality: A high pressure of pure oxygen is required to ensure complete and rapid combustion of the organic sample.

-

The bomb is placed in a calorimeter bucket containing a precisely known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

The sample is ignited by passing a current through the fuse wire.

-

-

Data Acquisition and Analysis:

-

The temperature of the water in the bucket is recorded at regular intervals before and after ignition to determine the precise temperature change (ΔT) resulting from the combustion.

-

The total heat released (qtotal) is calculated: q_total = C_cal * ΔT

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

The constant-volume energy of combustion (ΔUc) for the sample is calculated from qtotal.

-

The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

-

Derivation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law and the following reaction: C₁₀H₆I₂(s) + 11.5 O₂(g) → 10 CO₂(g) + 3 H₂O(l) + I₂(s)

-

The relationship is: ΔHc° = [10 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l)] - [ΔHf°(C₁₀H₆I₂, s)]

-

Since the standard enthalpies of formation for CO₂(g) and H₂O(l) are known with high accuracy, ΔHf°(C₁₀H₆I₂, s) can be determined.

-

Visualization: Thermodynamic Cycle for Enthalpy of Formation

This diagram illustrates the application of Hess's Law to find the enthalpy of formation from combustion data.

Sources

An In-Depth Technical Guide to the Electronic Properties of 1,5-Diiodonaphthalene for Materials Science

Introduction: Unveiling the Potential of a Halogenated Naphthalene

In the landscape of organic electronics, the pursuit of novel materials with tailored electronic properties is a constant endeavor. Naphthalene, a simple bicyclic aromatic hydrocarbon, has served as a foundational building block for a myriad of functional organic materials. The strategic substitution of hydrogen atoms with halogens on the naphthalene core offers a powerful tool to modulate its electronic structure, intermolecular interactions, and solid-state packing—all of which are critical determinants of a material's performance in electronic devices. This guide provides a comprehensive technical overview of the electronic properties of 1,5-diiodonaphthalene, a molecule whose full potential in materials science is still being explored. While its application as a primary active semiconductor is an emerging area of research, its role as a functional additive in organic photovoltaics has been more extensively documented. This whitepaper will delve into the fundamental electronic characteristics of this compound, its synthesis, its impact as an additive, and its prospective applications in next-generation electronic devices, drawing upon both experimental data and computational insights.

Fundamental Properties of this compound

Molecular and Crystal Structure

The electronic properties of an organic material are intrinsically linked to its molecular and solid-state structure. This compound (C₁₀H₆I₂) possesses a planar naphthalene core with iodine atoms substituting the hydrogen atoms at the 1 and 5 positions.

Caption: Molecular structure of this compound.

In the solid state, this compound molecules are planar and pack in a T-shaped edge-to-face motif.[1] These molecules are held together by weak I···π and I···I non-bonding intermolecular interactions.[1] The C–I bond lengths are in the range of 2.090-2.103 Å. The geometry of the naphthalene skeleton is similar to that of the parent naphthalene molecule.[1]

| Crystallographic Data for this compound | |

| Chemical Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.95 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 7.0211 (5) Å |

| b | 11.5366 (8) Å |

| c | 12.1874 (8) Å |

| Volume | 987.17 (12) ų |

| Z | 4 |

Electronic Structure: Theoretical Insights

Direct experimental data on the electronic properties of pristine this compound as a semiconductor are limited. However, we can infer its characteristics based on computational studies of naphthalene and the known effects of halogen substitution.

The electronic properties of naphthalene derivatives are significantly influenced by the nature and position of substituents.[2][3] Halogenation is a common strategy to tune the energy levels of organic semiconductors.[4] The introduction of electron-withdrawing halogen atoms, such as iodine, is known to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] This effect is primarily due to the inductive effect of the halogen atoms.[4]

Computational studies on naphthalene using density functional theory (DFT) have calculated the HOMO-LUMO gap to be around 4.75 eV.[5] For substituted naphthalenes, this gap can be significantly altered.[2] For instance, a computational investigation of a benzohydrazide-naphthalene derivative reported a HOMO-LUMO gap of 1.99 eV, with HOMO and LUMO energies of -8.27 eV and -6.28 eV, respectively.[6] While these values are for a different derivative, they illustrate the tunability of naphthalene's electronic structure.

For this compound, the strong electron-withdrawing nature of the two iodine atoms is expected to result in deep HOMO and LUMO levels compared to unsubstituted naphthalene. This could potentially lead to enhanced air stability, a desirable characteristic for organic electronic devices.

This compound as a Functional Additive in Organic Photovoltaics

While the intrinsic semiconducting properties of this compound are not extensively characterized, it has found a niche application as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells (OSCs). The morphology of the active layer in a BHJ solar cell is crucial for efficient charge generation and transport. Solvent additives can significantly influence this morphology.

The role of additives like 1,8-diiodooctane (DIO) and 1-chloronaphthalene in optimizing the power conversion efficiency (PCE) of OSCs is well-established. These additives, including diiodonaphthalene, are thought to influence the phase separation between the donor and acceptor materials in the active layer blend during the spin-coating process. By selectively dissolving one of the components more effectively, the additive can promote the formation of a more favorable nanoscale morphology with well-defined domains for efficient charge separation and transport pathways.

Although specific studies detailing the exclusive use of this compound as the primary additive are not abundant, the principles of using dihaloalkanes and dihalobenzenes as additives can be extended. The high boiling point of this compound would allow it to remain in the film for a longer duration during spin-coating, providing more time for the donor and acceptor molecules to self-organize into a more ordered and crystalline morphology. This enhanced crystallinity can lead to improved charge carrier mobility and, consequently, higher device performance.

Synthesis and Material Processing

The availability of high-purity this compound is a prerequisite for its use in materials science research and applications.

Synthesis of this compound

A common route for the synthesis of diiodonaphthalenes involves the direct nitration of naphthalene followed by reduction and subsequent diazotization and iodination.

Caption: A general synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1,5-Dinitronaphthalene (A Precursor) [7]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, place a measured amount of nitric acid.

-

Naphthalene Addition: While stirring at room temperature, slowly add finely pulverized naphthalene to the nitric acid. The reaction is exothermic and should be controlled by external cooling to maintain the temperature between 30-40°C.

-

Reaction: After the addition of naphthalene is complete, continue stirring the reaction mixture at 45-65°C for 2 hours.

-

Precipitation and Filtration: Cool the reaction mixture to 15°C to precipitate the dinitronaphthalene isomers. Filter the precipitate and wash it with cold 65% nitric acid and then with water until the washings are neutral.

-

Purification: The crude mixture of dinitronaphthalenes can be further purified by recrystallization or washing with a suitable solvent like acetone to isolate the 1,5-dinitronaphthalene isomer.[7]

Note: This is a generalized protocol and should be performed with appropriate safety precautions by trained personnel.

Thin-Film Deposition

For applications in electronic devices, this compound or polymers derived from it would need to be processed into thin films. Solution-based techniques are attractive for their potential for low-cost and large-area manufacturing.

Experimental Protocol: General Procedure for Spin-Coating Organic Thin Films [8]

-

Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer with a dielectric layer, glass, or flexible plastic) by sonication in a series of solvents such as deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

-

Solution Preparation: Dissolve the organic semiconductor (e.g., a hypothetical polymer based on this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or 1,4-dioxane) at a specific concentration (e.g., 10-20 mg/mL).[8]

-

Spin-Coating: Dispense the solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 15-60 seconds). The film thickness is controlled by the solution concentration and spin speed.[8]

-

Annealing: Anneal the deposited film at a specific temperature (e.g., 120°C) for a certain time (e.g., 30 minutes) to remove residual solvent and improve the molecular ordering and crystallinity of the film.[8]

Potential Applications in Electronic Devices

The unique electronic structure anticipated for this compound, characterized by deep HOMO and LUMO levels, suggests its potential utility in various electronic devices, particularly where air stability is a critical requirement.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. While there is a lack of data on OFETs based on this compound, the properties of other naphthalene-based semiconductors provide valuable insights. For instance, naphthalene diimide derivatives have been successfully employed as n-type semiconductors in OFETs.[9] A series of naphthalene derivatives have been synthesized and used in ambipolar OFETs with mobilities up to 0.73 cm²/V·s in a two-component bilayer configuration.[10]

The incorporation of iodine atoms in the 1,5-positions could potentially lead to favorable intermolecular interactions and solid-state packing, which are crucial for efficient charge transport. The electron-withdrawing nature of iodine would likely result in n-type or ambipolar charge transport characteristics.

Caption: A schematic of a bottom-gate, top-contact OFET architecture.

Organic Photovoltaics (OPVs)

As discussed, this compound has been explored as a solvent additive in OPVs. Its potential as a component in the active layer itself, either as part of a copolymer donor or as a non-fullerene acceptor, remains an area for future investigation. Its expected deep LUMO level could be beneficial for achieving a high open-circuit voltage (Voc) in a solar cell.

Conclusion and Future Outlook

This compound represents an intriguing molecular scaffold for the development of new organic electronic materials. While its primary application to date has been as a processing additive in organic solar cells, a deeper understanding of its intrinsic electronic properties could unlock its potential as a functional semiconductor. The presence of iodine atoms is expected to significantly modify its electronic structure, leading to deep HOMO and LUMO levels and potentially enhanced environmental stability.

Future research should focus on the synthesis and characterization of polymers and small molecules where this compound serves as a core building block. Experimental determination of its charge carrier mobility, ionization potential, and electron affinity is crucial to validate theoretical predictions and guide material design. The exploration of its performance in electronic devices such as OFETs and sensors will ultimately determine its place in the ever-expanding library of organic electronic materials. The insights provided in this guide aim to serve as a foundation and catalyst for such future investigations.

References

- Substituent effect on the stability and electronic properties of naphthalene and azulene: A computational investig

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). [Link]

-

electronic reprint this compound - CSU Research Output. [Link]

-

Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. [Link]

-

Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. [Link]

-

Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. [Link]

- Charge Transfer Pathways in Three Isomers of Naphthalene-Bridged Organic Mixed Valence Compounds. (URL not available)

- OFET Characteristics of the naphthalene diimides a. (URL not available)

-

(PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. [Link]

-

Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... [Link]

-

(a) Calculated and experimental HOMO-LUMO energy gaps, EG, for the... [Link]

-

(PDF) Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. [Link]

- Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. (URL not available)

-

HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. [Link]

-

(PDF) MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF 1,5-DINITRONAPHTHALENE WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. [Link]

-

1,8-Diiodonaphthalene | C10H6I2 | CID 633286 - PubChem. [Link]

- Fabrication and Characterization of Organic Electroluminescent Devices Introducing New Blue Emitting M

- State of the Art Electronic Devices Based on Organic M

-

Process for the production of 1,5-dinitronaphthalene - European Patent Office - EP 1529772 A1. [Link]

- Solution processible naphthalene and perylene bisimides: Synthesis, electrochemical characterization and application to organic field effect transistors (OFETs)

- US7569693B2 - Naphthalene-based semiconductor materials and methods of preparing and use thereof - Google P

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

Degradable and Dissolvable Thin-Film Materials for the Applications of New-Generation Environmental-Friendly Electronic Devices. [Link]

- Organic Electronics: Devices, Circuits and Applic

-

Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]

- Synthesis and characterization of conducting poly (1-aminonaphthalene), poly (2-aminonaphthalene) and poly (aniline-co. (URL not available)

- Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. (URL not available)

- CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google P

- CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google P

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. sanad.iau.ir [sanad.iau.ir]

- 3. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

- 8. iris.unipa.it [iris.unipa.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Naphthalene Cores in Advanced Organic Electronics: A Technical Guide

Foreword: Beyond the Bench – A Perspective on Molecular Architecture in Organic Electronics